molecular formula C14H21ClN2O B1371206 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1093619-94-3

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1371206
CAS No.: 1093619-94-3
M. Wt: 268.78 g/mol
InChI Key: QPXLFDUBMQYJNQ-UHFFFAOYSA-N
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Description

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a methyl group. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.

Scientific Research Applications

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 2-methyl-2-phenylpropan-1-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring or phenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group play a crucial role in its binding to receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a pyrrolidine ring instead of piperazine.

    2-Methyl-2-phenyl-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of piperazine.

    2-Methyl-2-phenyl-1-(piperidin-1-yl)propan-1-one: Features a piperidine ring instead of piperazine.

Uniqueness

The uniqueness of 2-Methyl-2-phenyl-1-(piperazin-1-yl)propan-1-one hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-2-phenyl-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-14(2,12-6-4-3-5-7-12)13(17)16-10-8-15-9-11-16;/h3-7,15H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXLFDUBMQYJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093619-94-3
Record name 1-Propanone, 2-methyl-2-phenyl-1-(1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093619-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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